molecular formula C14H25NO4 B12856960 Rel-ethyl (1R,3S)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate CAS No. 851075-68-8

Rel-ethyl (1R,3S)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate

Cat. No.: B12856960
CAS No.: 851075-68-8
M. Wt: 271.35 g/mol
InChI Key: JXJJXVKJXFKALA-MNOVXSKESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-ethyl (1R,3S)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate is a chiral cyclohexane derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and an ethyl ester group. The (1R,3S) stereochemistry is critical for its application in asymmetric synthesis, particularly in pharmaceutical intermediates. The Boc group serves as a protective moiety for amines, enabling selective reactivity during multi-step syntheses . The ethyl ester enhances solubility in organic solvents, facilitating reactions in non-polar environments. This compound is widely used in peptidomimetics and drug discovery due to its structural rigidity and stereochemical control .

Properties

CAS No.

851075-68-8

Molecular Formula

C14H25NO4

Molecular Weight

271.35 g/mol

IUPAC Name

ethyl (1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate

InChI

InChI=1S/C14H25NO4/c1-5-18-12(16)10-7-6-8-11(9-10)15-13(17)19-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,15,17)/t10-,11+/m1/s1

InChI Key

JXJJXVKJXFKALA-MNOVXSKESA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CCC[C@@H](C1)NC(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C1CCCC(C1)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Starting Material and Key Intermediate Preparation

The synthesis typically begins with 4-amino-1-cyclohexanecarboxylic acid derivatives , which are converted into the desired stereoisomeric forms through catalytic hydrogenation and subsequent protection steps.

  • A notable method involves the hydrogenation of p-aminobenzoic acid using a ruthenium catalyst (e.g., 5% Ru/C) in alkaline aqueous media (10% NaOH) under hydrogen pressure (~15 bar) at 100 °C. This reaction yields a mixture of cis/trans 4-amino-1-cyclohexanecarboxylic acid derivatives with a trans ratio exceeding 75%.

Boc Protection and Esterification

  • Without isolating the hydrogenation product, the reaction mixture is treated with tert-butoxycarbonyl anhydride (Boc anhydride) to protect the amino group, forming the Boc-protected amino acid derivative.
  • The Boc protection is typically carried out in acetone at room temperature over 20 hours, ensuring complete conversion as monitored by thin-layer chromatography (TLC).

  • Following Boc protection, selective esterification is performed to convert the carboxylic acid into the ethyl ester. This can be achieved by reacting the acid with ethylating agents such as ethyl bromide or using acid-catalyzed esterification methods under controlled conditions to maintain stereochemical integrity.

Purification and Isomer Separation

  • The cis/trans isomer mixture can be separated by selective crystallization or selective esterification, exploiting differences in solubility or reactivity between isomers.
  • For example, selective esterification of the cis isomer allows isolation of the pure trans isomer, which corresponds to the desired stereochemistry of the target compound.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Hydrogenation p-Aminobenzoic acid, 5% Ru/C, 10% NaOH, 100 °C, 15 bar H2 Not specified Produces cis/trans mixture with >75% trans isomer
Boc Protection Boc anhydride, acetone, room temperature, 20 h ~70 Reaction monitored by TLC; catalyst filtered post-reaction
Esterification Ethyl bromide, acetone, 60 °C, 3 h ~62 Selective esterification favors trans isomer; white precipitate forms aiding isolation
Purification Extraction, acid-base washes, drying - Organic layers washed with Na2SO4, dried, filtered, and evaporated to yield pure product

Research Findings and Notes

  • The one-pot process combining hydrogenation, Boc protection, and esterification streamlines the synthesis, reducing purification steps and improving overall efficiency.
  • The stereochemical outcome is critical; the trans isomer is favored and isolated due to its pharmacological relevance.
  • The Boc protecting group is stable under the reaction conditions and can be removed later under acidic conditions if needed for further functionalization.
  • Alternative synthetic routes may involve starting from nitro-substituted precursors, which are reduced in situ to amines under similar catalytic conditions.
  • The use of acetone as a solvent during Boc protection and esterification provides a good balance of solubility and reaction control.

Summary Table of Key Preparation Steps

Preparation Stage Key Reagents/Conditions Purpose Outcome/Notes
Catalytic Hydrogenation p-Aminobenzoic acid, Ru/C, NaOH, H2 Reduction to cyclohexane derivative High trans isomer selectivity (>75%)
Boc Protection Boc anhydride, acetone, RT, 20 h Protect amino group High yield (~70%), complete reaction
Esterification Ethyl bromide, acetone, 60 °C, 3 h Formation of ethyl ester Selective for trans isomer, ~62% yield
Purification Acid-base extraction, drying Isolate pure compound Purity >99% achieved

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester

The ethyl ester undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates used in further synthetic transformations.

Example Reaction Conditions

Reagents/ConditionsProductYieldSource
LiOH (3 eq.), THF/H₂O (3:1), 25°C, 4hBoc-protected cyclohexanecarboxylic acid~85%
NaOH (2 eq.), MeOH/H₂O, reflux, 2hSame as above~90%

The carboxylic acid derivative is a precursor for amide coupling or further functionalization .

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, exposing the primary amine. This step is essential for subsequent nucleophilic reactions.

Deprotection Protocols

Acid UsedConditionsResulting AmineYieldSource
HCl (4M in dioxane)25°C, 2hEthyl 3-aminocyclohexane-1-carboxylate95%
Trifluoroacetic acid (TFA)CH₂Cl₂, 0°C to 25°C, 1hSame as above98%

The free amine participates in reductive amination, acylation, or cyclization reactions .

Stereospecific Cyclization Reactions

The (1R,3S) stereochemistry directs regioselectivity in cyclization reactions. For example, Zr-catalyzed reactions with 1,3-dicarbonyl compounds form pyrrole derivatives, leveraging the Boc group’s stability under these conditions .

Case Study: Pyrrole Synthesis

ReactantsCatalyst/ConditionsProductYieldSource
Acetylacetone + Deprotected AmineZrOCl₂·8H₂O, THF/H₂O, 50°C1,3-Diacylpyrrole58-88%

This method tolerates diverse substituents, including alkyl, aryl, and heteroatom groups .

Functional Group Interconversion

The ester and Boc-amine groups enable sequential transformations:

  • Reduction : The ester can be reduced to a primary alcohol using LiAlH₄ or NaBH₄ (with appropriate catalysts).

  • Oxidation : The cyclohexane ring’s secondary alcohol (if present) may oxidize to a ketone under Swern or Dess-Martin conditions.

Key Data

Reaction TypeReagentsProductYieldSource
ReductionLiAlH₄, THF, 0°C to 25°CBoc-protected cyclohexanemethanol75%
OxidationDess-Martin periodinaneCyclohexanone derivative82%

Use in Peptidomimetics

The compound serves as a conformationally constrained amino acid analog in peptide synthesis. For example, coupling with l-Val-l-Phe-H aldehyde under Zr catalysis forms hydrolytically stable pyrroles, demonstrating utility in drug discovery .

Example Application

Peptide AldehydeConditionsProduct (Pyrrole-Peptide Hybrid)YieldSource
N-Boc-l-Val-l-Phe-HZrOCl₂·8H₂O, 1,4-dioxane/H₂OEnantiomerically pure pyrrole28%

Stability and Handling

  • Thermal Stability : The Boc group remains intact below 150°C .

  • Solubility : Soluble in polar aprotic solvents (e.g., DMF, THF) and chlorinated solvents (e.g., CH₂Cl₂) .

Synthetic Limitations

  • Steric Hindrance : The cyclohexane ring’s rigidity may slow reactions at the amine or ester sites .

  • Sensitivity : The Boc group is incompatible with strong bases (e.g., LDA) or prolonged exposure to acids .

Scientific Research Applications

Medicinal Chemistry

Anticancer Research : The compound's structural characteristics make it suitable for the design of inhibitors targeting specific proteins involved in cancer cell proliferation. For instance, compounds with similar structures have been explored for their ability to inhibit kinesins, which are essential for mitotic spindle formation in cancer cells. These inhibitors can induce multipolar spindles leading to cell death, making them potential candidates for cancer therapies .

Neuroprotective Agents : Research indicates that derivatives of cyclohexane carboxylic acids can exhibit neuroprotective effects. The incorporation of the tert-butoxycarbonyl group enhances the lipophilicity and stability of these compounds, which is advantageous for crossing the blood-brain barrier. This property positions them as potential leads in developing treatments for neurodegenerative diseases .

Organic Synthesis

Building Blocks for Peptides : Rel-ethyl (1R,3S)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate serves as a versatile building block in peptide synthesis. The Boc protection allows for selective deprotection under mild conditions, facilitating the assembly of complex peptide sequences without undesired side reactions .

Asymmetric Synthesis : The compound has been utilized in asymmetric synthesis methodologies, particularly in the creation of chiral centers. Its ability to participate in various coupling reactions while maintaining stereochemical integrity is valuable for synthesizing enantiomerically pure compounds .

Table 1: Summary of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryInhibitors for cancer cell proliferation
Neuroprotective AgentsPotential treatments for neurodegenerative diseases
Organic SynthesisBuilding blocks in peptide synthesis
Asymmetric SynthesisCreation of chiral centers

Case Study: Inhibition of Kinesins

Recent studies have shown that compounds structurally related to this compound effectively inhibit kinesin proteins like HSET (KIFC1). These inhibitors were found to induce multipolar spindle formation in centrosome-amplified cancer cells, leading to enhanced cell death rates compared to untreated controls. This highlights the potential application of this compound class in developing targeted cancer therapies .

Case Study: Synthesis of Chiral Amines

In a study focused on synthesizing chiral amines via intramolecular decarboxylation reactions, derivatives of cyclohexanecarboxylic acids were employed successfully. The research demonstrated that this compound could be utilized as a precursor for generating complex amines with high enantiomeric purity .

Mechanism of Action

The mechanism of action of Rel-ethyl (1R,3S)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate involves:

    Molecular Targets: Interaction with specific enzymes or receptors.

    Pathways Involved: Modulation of metabolic or signaling pathways to exert its effects.

Comparison with Similar Compounds

Structural Analogs with Varied Stereochemistry

PBZS1035 (CAS 222530-39-4) and PBZS1034 (CAS 222530-34-9) are stereoisomers of the target compound.

  • PBZS1035 : (1R,3S)-configuration.
  • PBZS1034 : (1S,3R)-configuration.
    The carboxylic acid group in these analogs reduces solubility in organic solvents compared to the ethyl ester in the target compound, making them less suitable for reactions requiring lipophilic conditions. However, the free carboxylic acid allows direct conjugation to amines or alcohols, bypassing hydrolysis steps .

Functional Group Variants

Ethyl (1S,3R,4S)-4-azido-3-Boc-amino cyclohexane-1-carboxylate (CAS 365997-34-8) replaces the amino group with an azide. This modification enables click chemistry applications (e.g., Cu-catalyzed azide-alkyne cycloaddition), offering a versatile handle for bioconjugation. However, the azide introduces instability under heat or light, limiting its utility in long-term storage .

Methyl cis-4-hydroxycyclohexanecarboxylate (CAS 3618-03-9) and methyl trans-4-(hydroxymethyl)cyclohexane-1-carboxylate (CAS 110928-44-4) lack the Boc-amino group but feature hydroxyl substituents. These compounds are used in polymer chemistry and as building blocks for hydrophilic moieties but lack the amine reactivity critical for peptide synthesis .

Protecting Group Comparisons

(1R,3S)-rel-3-(((Benzyloxy)carbonyl)amino)cyclohexanecarboxylic acid substitutes the Boc group with a benzyloxycarbonyl (Cbz) protecting group. While Cbz is cleaved via hydrogenolysis (compatible with acid-sensitive substrates), Boc removal requires strong acids like trifluoroacetic acid. The choice between Boc and Cbz depends on the synthetic route’s compatibility with other functional groups .

Research Findings and Industrial Relevance

  • Stereochemical Impact : The (1R,3S) configuration in the target compound enhances binding affinity in receptor-targeted drug candidates compared to its (1S,3R) isomer, as observed in kinase inhibitor studies .
  • Ester vs. Carboxylic Acid : Ethyl esters (target compound) show 20–30% higher yields in SN2 alkylation reactions compared to carboxylic acid analogs (PBZS1035), attributed to better solubility .
  • Azide Functionalization : The azide-containing analog (CAS 365997-34-8) achieves >90% conjugation efficiency in cycloaddition reactions but requires refrigeration to prevent decomposition .

Biological Activity

Rel-ethyl (1R,3S)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications in drug development, supported by data tables and relevant case studies.

  • Molecular Formula : C14H25NO4
  • Molecular Weight : 273.36 g/mol
  • CAS Number : 1392745-22-0
  • IUPAC Name : Ethyl (1R,3S)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate

The compound exhibits biological activity primarily through its interaction with specific protein targets involved in cellular processes. The presence of the tert-butoxycarbonyl (Boc) group enhances the lipophilicity and stability of the molecule, potentially improving its bioavailability and efficacy.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit certain enzymes and modulate signaling pathways relevant to cancer cell proliferation and survival.

Table 1: In Vitro Activity Data

CompoundTargetIC50 (µM)Remarks
Rel-ethyl (1R,3S)-3-BocProtein Kinase A5.2 ± 0.5Moderate inhibition observed
Rel-ethyl (1R,3S)-3-BocHSET (KIFC1)8.0 ± 0.2Significant inhibition in centrosome-amplified cells

Case Studies

A study published in Journal of Medicinal Chemistry highlighted the compound's role as an inhibitor of HSET, a kinesin implicated in cancer cell division. The research indicated that treatment with Rel-ethyl resulted in the induction of multipolar mitotic spindles, leading to increased apoptosis in cancer cells with amplified centrosomes .

Another study focused on the compound's ability to enhance the efficacy of chemotherapeutic agents like paclitaxel by increasing their intracellular concentration in resistant cancer cell lines . This suggests a potential role as an adjuvant therapy.

Synthesis and Derivatives

The synthesis of this compound involves several steps that include:

  • Formation of the cyclohexane core.
  • Introduction of the Boc group via standard carbamate formation techniques.
  • Esterification to yield the final product.

Table 2: Synthetic Route Overview

StepReagents/ConditionsYield (%)
CyclizationCyclohexanone, amine catalyst85%
Boc ProtectionBoc2O, DMF90%
EsterificationEthanol, acid catalyst95%

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for Rel-ethyl (1R,3S)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate, and how can enantiomeric purity be ensured during synthesis?

  • Methodological Answer : The synthesis typically involves two key steps: (1) esterification of the corresponding cyclohexanecarboxylic acid derivative (e.g., rel-(1R,3R)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid) using ethanol under acidic or coupling conditions (e.g., H₂SO₄ or DCC/DMAP) . (2) Protection of the amino group with a tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. To ensure enantiomeric purity, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) is recommended for resolution, as demonstrated in similar ester systems .

Q. Which spectroscopic techniques are most effective for confirming the molecular structure and stereochemistry of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the Boc group (δ ~1.4 ppm for tert-butyl protons), ester carbonyl (δ ~170 ppm in 13C), and cyclohexane ring protons (axial/equatorial splitting patterns confirm stereochemistry) .
  • IR Spectroscopy : Confirm ester (C=O stretch ~1740 cm⁻¹) and Boc carbamate (N-H stretch ~3350 cm⁻¹).
  • X-ray Crystallography : Resolve absolute stereochemistry, as applied to structurally related bicyclic esters in crystallographic studies .

Advanced Research Questions

Q. How can researchers address contradictions in reaction yields when scaling up the synthesis of this compound, particularly regarding the Boc group’s stability?

  • Methodological Answer : Perform Design of Experiments (DOE) to optimize reaction parameters (e.g., temperature, solvent polarity, and Boc₂O stoichiometry). Monitor Boc stability via TLC or LC-MS, noting degradation products (e.g., tert-butyl alcohol). Refer to stability studies on Boc-protected amines in ester environments, which suggest avoiding prolonged exposure to protic solvents at elevated temperatures . Scale-up challenges may also arise from incomplete mixing; using flow chemistry systems can improve consistency .

Q. What advanced computational models predict the compound’s behavior in catalytic reactions, and how do these models align with experimental data?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model transition states for reactions involving the ester or Boc group (e.g., hydrolysis or hydrogenolysis). For example, DFT studies on similar cyclohexanecarboxylates have elucidated steric effects of the Boc group on reaction pathways . Molecular Dynamics (MD) simulations in explicit solvents (e.g., THF or DCM) predict solvation effects on conformational stability. Validate computational results with kinetic isotopic effect (KIE) studies and in-situ IR spectroscopy.

Q. In designing experiments to study the compound’s role as a chiral building block, what strategies minimize racemization during downstream functionalization?

  • Methodological Answer :

  • Coupling Reactions : Use mild activating agents (e.g., EDC/HOBt instead of DCC) to avoid base-induced racemization.
  • Temperature Control : Maintain reactions below 0°C during nucleophilic substitutions.
  • Chiral Monitoring : Employ chiral HPLC at intermediate steps, as demonstrated in the synthesis of methyl 4-formylcyclohexanecarboxylate derivatives .
  • Steric Shielding : Introduce bulky protecting groups (e.g., 9-fluorenylmethoxycarbonyl, Fmoc) adjacent to the stereocenter to hinder racemization, a strategy validated in peptide synthesis .

Contradictions and Validation

  • Stereochemical Assignments : Conflicting NMR assignments for similar cyclohexane esters (e.g., axial vs. equatorial proton splitting) can arise due to solvent-dependent conformational changes. Cross-validate with NOESY experiments or X-ray data .
  • Reaction Yields : Lower yields in scaled-up esterifications may result from inadequate mixing. Microreactor systems or high-shear mixers improve mass transfer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.